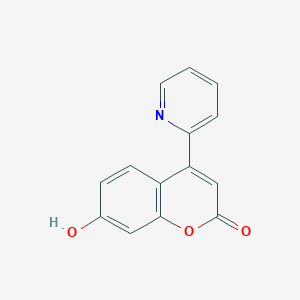

7-Hydroxy-4-(pyridin-2-yl)coumarin

Description

The Coumarin (B35378) Scaffold: A Foundation in Chemical and Biological Investigations

The coumarin scaffold, a benzopyrone structure, is a privileged framework in the realm of chemical and biological sciences. nih.govfrontiersin.orgresearchgate.netbohrium.comresearchgate.net Naturally occurring in many plants, fungi, and bacteria, coumarins are secondary metabolites with a wide array of biological activities. nih.govresearchgate.net The versatility of the coumarin nucleus allows for straightforward synthesis and modification, enabling the creation of a diverse library of derivatives with varied pharmacological properties. nih.govfrontiersin.orgresearchgate.netbohrium.com

The unique chemical structure of coumarin, characterized by an α,β-unsaturated lactone and an electron-rich aromatic ring, facilitates interactions with a multitude of biological targets through various binding modes, including hydrophobic interactions, π-stacking, and hydrogen bonding. frontiersin.orgresearchgate.net This inherent reactivity and binding capability have led to the development of coumarin-based compounds with applications as anticoagulants, antimicrobials, anti-inflammatory agents, and neuroprotective agents. nih.govfrontiersin.org Furthermore, the luminescent properties of many coumarin derivatives make them valuable tools in the development of fluorescent probes and sensors for biological imaging and assays. nih.govnih.gov

Contextualizing 7-Hydroxy-4-(pyridin-2-yl)coumarin within the 4-Arylcoumarin Family

This compound belongs to the 4-arylcoumarin subclass, also known as neoflavones. nih.govmdpi.com This family is characterized by the presence of an aryl group at the 4-position of the coumarin ring. The introduction of this aryl substituent significantly influences the molecule's stereochemistry and electronic properties, often leading to enhanced biological activity. nih.govmdpi.com

The synthesis of 4-arylcoumarins can be achieved through various methods, with the Pechmann condensation being a classical approach. nih.govmdpi.com More contemporary methods often utilize transition-metal catalysis to achieve higher efficiency and milder reaction conditions. nih.govmdpi.com The broad spectrum of biological activities exhibited by 4-arylcoumarins has made them an important scaffold in medicinal chemistry. nih.govmdpi.com For instance, some 4-arylcoumarin derivatives have shown potential as estrogen agonists. scispace.com

The specific placement of the hydroxyl group at the 7-position and the pyridinyl group at the 4-position of the coumarin core in this compound is crucial to its function. The 7-hydroxy substitution is known to be important for the fluorescence properties of coumarins. nih.govacs.orgresearchgate.netosti.gov The pyridinyl group, a nitrogen-containing heterocycle, can participate in hydrogen bonding and coordination with metal ions, further diversifying the compound's potential interactions and applications.

Research Trajectories and Academic Significance of Substituted Coumarin Architectures

The academic significance of substituted coumarin architectures is rooted in their vast and tunable chemical space, which allows for the exploration of a wide range of biological activities. frontiersin.orgmdpi.comnih.gov Researchers are actively investigating how different substituents at various positions on the coumarin ring impact the molecule's physicochemical properties and biological targets.

Key research trajectories include:

Molecular Hybridization: This strategy involves combining the coumarin scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel therapeutic effects. mdpi.comnih.gov

Development of Fluorescent Probes: The inherent fluorescence of many coumarin derivatives is being harnessed to design sensitive and selective probes for detecting metal ions, enzymes, and other biologically relevant molecules. nih.govacs.orgresearchgate.net

Anticancer Drug Discovery: A significant area of research focuses on the development of coumarin-based anticancer agents, with studies exploring their mechanisms of action and structure-activity relationships. nih.gov

Neurodegenerative Disease Research: Substituted coumarins are being investigated for their potential to inhibit enzymes and protein aggregation associated with diseases like Alzheimer's. researchgate.netresearchgate.net

The ability to systematically modify the coumarin structure and observe the resulting changes in biological activity makes this class of compounds a powerful tool for chemical biology and drug discovery. chemscene.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H9NO3 | uni.lu |

| Monoisotopic Mass | 239.05824 Da | uni.lu |

| Appearance | Not specified | |

| Solubility | Not specified |

Interactive Data Table: Research Applications of Substituted Coumarins

| Research Area | Key Findings | Representative Compound Type | Source |

| Anticancer | Inhibition of tumor cell proliferation through various mechanisms, including cell cycle arrest. | Coumarin-indole hybrids, Coumarin-1,3,4-oxadiazole conjugates | nih.gov |

| Fluorescent Probes | High quantum yield and fluorescence quenching upon binding to specific targets. | 7-Hydroxycoumarins | nih.govacs.org |

| Neuroprotection | Inhibition of acetylcholinesterase and monoamine oxidase. | Pyrazole-brominated 7-hydroxy 4-methyl coumarin derivatives | researchgate.net |

| Antimicrobial | Inhibition of bacterial and fungal growth. | Coumarin-based triazoles | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4-pyridin-2-ylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-9-4-5-10-11(12-3-1-2-6-15-12)8-14(17)18-13(10)7-9/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXWVAVFUWNSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420709 | |

| Record name | 7-Hydroxy-4-(pyridin-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-10-5 | |

| Record name | 7-Hydroxy-4-(2-pyridinyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386704-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-4-(pyridin-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-4-(pyridin-2-yl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Derivatization of 7 Hydroxy 4 Pyridin 2 Yl Coumarin Analogues

Established Methodologies for Coumarin (B35378) Core Synthesis

The construction of the coumarin nucleus is a well-trodden path in organic synthesis, with several named reactions serving as foundational pillars. These methods, refined over decades, offer versatile pathways to a wide array of substituted coumarins.

Knoevenagel Condensation and its Variants in Coumarin Synthesis

The Knoevenagel condensation is a powerful tool for C-C bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst like piperidine (B6355638) or pyridine (B92270). sciepub.com For coumarin synthesis, this reaction is classically performed between a salicylaldehyde (B1680747) derivative and an active methylene compound such as diethyl malonate or ethyl acetoacetate (B1235776). nih.gov

The reaction proceeds through the formation of a styryl intermediate, which then undergoes intramolecular cyclization via lactonization to yield the coumarin ring. The versatility of this method allows for the synthesis of a wide range of 3-substituted coumarins. Microwave-assisted Knoevenagel condensations have been shown to significantly reduce reaction times and improve yields, offering a more efficient and environmentally benign alternative to conventional heating. sciepub.comnih.gov L-proline has also been employed as a catalyst, providing a convenient and mild methodology for the synthesis of coumarin-3-carboxylic esters. researchgate.net

Table 1: Examples of Knoevenagel Condensation for Coumarin Synthesis

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Product Type | Reference |

| 2-Hydroxybenzaldehyde | Diethyl malonate | Piperidine | Ethyl coumarin-3-carboxylate | sciepub.com |

| 2-Hydroxybenzaldehyde | Ethyl acetoacetate | Diethylamine | 3-Acetylcoumarin | sciepub.com |

| Substituted Salicylaldehydes | Malonate esters | L-proline | C-3 substituted coumarins | researchgate.net |

| o-Vanillin | Dimethyl/Diethyl malonate | Lithium sulfate / Ultrasound | 3-Carboxylated coumarins | wikipedia.org |

Pechmann Condensation and Related Cyclization Approaches

Discovered by Hans von Pechmann, the Pechmann condensation is one of the most direct and widely used methods for synthesizing coumarins. The reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. researchgate.netbu.edu For the synthesis of 7-hydroxycoumarin derivatives, resorcinol (B1680541) is the typical phenolic starting material. organic-chemistry.org

The mechanism is initiated by the formation of a β-hydroxy ester intermediate, which subsequently undergoes cyclization and dehydration to form the benzopyrone ring. organic-chemistry.org Strong Brønsted acids like sulfuric acid are traditionally used, but various Lewis acids (e.g., ZnCl₂, FeCl₃, TiCl₄) and solid acid catalysts (e.g., Amberlyst-15, sulfated zirconia) have been developed to create milder and more efficient reaction conditions. researchgate.netbu.edunih.gov Highly activated phenols, such as resorcinol, can often undergo the reaction under much milder conditions compared to simple phenols. researchgate.netbu.edu

Table 2: Catalysts Used in Pechmann Condensation

| Catalyst Type | Examples | Key Features | Reference |

| Brønsted Acids | H₂SO₄, HCl, H₃PO₄, PTSA | Traditional, strong acids, often harsh conditions | nih.gov |

| Lewis Acids | ZnCl₂, FeCl₃, TiCl₄, AlCl₃, ZrCl₄ | Milder conditions, varied reactivity | nih.gov |

| Solid Acid Catalysts | Amberlyst-15, Zeolites, Sulfated Zirconia | Heterogeneous, recyclable, environmentally friendly | bu.edu |

| Ionic Liquids | Chloroaluminate ionic liquids | Serve as both solvent and catalyst | nih.gov |

Transition Metal-Catalyzed Coupling Reactions in Coumarin Construction

Modern synthetic chemistry has increasingly relied on transition metal catalysis to forge complex molecular architectures under mild conditions. researchgate.netnih.gov Palladium-catalyzed reactions, in particular, have been instrumental in coumarin synthesis. researchgate.net The Suzuki-Miyaura cross-coupling reaction, for instance, is widely used for synthesizing 4-aryl and 4-heteroaryl coumarins by coupling 4-halocoumarins or 4-triflyloxycoumarins with aryl or heteroaryl boronic acids. This approach offers excellent functional group tolerance and allows for the construction of complex biaryl structures.

Other transition metals like copper, rhodium, and gold have also been employed in various cyclization and coupling strategies to build the coumarin core. researchgate.net These methods often involve intramolecular hydroarylation of alkynes or coupling reactions that form key C-C or C-O bonds of the heterocyclic ring. researchgate.net

C–H Bond Activation Strategies in Coumarin Synthesis

Direct C–H bond activation has emerged as a highly atom-economical and efficient strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. In the context of coumarin synthesis, transition metal-catalyzed C–H activation provides a powerful route to functionalize the coumarin scaffold or to construct the ring itself.

Rhodium-catalyzed annulation of phenolic acetates with acrylates, for example, can produce a variety of substituted coumarins in excellent yields through an ortho C–H bond activation mechanism. nih.gov Similarly, palladium-catalyzed oxidative C-H/C-H annulation of phenols with acrylates offers another direct pathway. These strategies often exhibit high regioselectivity and are considered a greener alternative to classical condensation reactions, which can generate stoichiometric byproducts. researchgate.net

Directed Synthesis of 7-Hydroxy-4-(pyridin-2-yl)coumarin and Related 4-Arylcoumarins

The synthesis of 4-arylcoumarins, a class that includes the target compound this compound, requires precise control over the introduction of the aryl or heteroaryl moiety at the C-4 position.

Regioselective Introduction of the Pyridinyl Moiety at C-4

The regioselective synthesis of this compound can be approached through several strategic pathways, primarily leveraging the established methodologies of coumarin synthesis with specifically designed precursors.

Pechmann Condensation Approach: A highly convergent and regioselective route involves the Pechmann condensation of resorcinol with a β-ketoester bearing the desired pyridin-2-yl group. The key starting material for this approach would be an ethyl 3-oxo-3-(pyridin-2-yl)propanoate derivative. The reaction, catalyzed by an acid, would direct the cyclization to occur ortho to one of the hydroxyl groups of resorcinol, with the pyridinyl-containing portion of the ketoester forming the C-2, C-3, and C-4 atoms of the coumarin ring. The meta-directing nature of the hydroxyl groups in resorcinol ensures the formation of the 7-hydroxy isomer. researchgate.net

Transition Metal-Catalyzed Cross-Coupling: An alternative and powerful strategy is the use of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly well-suited for this purpose. This method would typically involve two steps:

Synthesis of a 4-halo-7-hydroxycoumarin (e.g., 4-chloro- or 4-bromo-7-hydroxycoumarin) or a 7-hydroxy-4-tosyloxycoumarin . This precursor is often synthesized via a Pechmann reaction between resorcinol and a halogenated β-ketoester like ethyl 4-chloroacetoacetate.

Palladium-catalyzed coupling of the 4-substituted-7-hydroxycoumarin with 2-pyridylboronic acid or a suitable derivative. nih.gov

This approach offers high regioselectivity, as the coupling occurs specifically at the C-4 position. However, the Suzuki-Miyaura coupling of 2-pyridylboronic acids can sometimes be challenging due to potential catalyst inhibition by the pyridine nitrogen. Careful selection of the palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields.

Table 3: Comparative Strategies for this compound Synthesis

| Method | Key Reactants | Key Features | Potential Challenges |

| Pechmann Condensation | Resorcinol + Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | Convergent, one-pot synthesis, high regioselectivity. | Synthesis of the pyridinyl β-ketoester may be required. |

| Suzuki-Miyaura Coupling | 4-Halo-7-hydroxycoumarin + 2-Pyridylboronic acid | High functional group tolerance, modular approach. | Multi-step process; potential for catalyst inhibition by the pyridine substrate. |

Strategic Functionalization for Hydroxylation at C-7

The introduction of a hydroxyl group at the C-7 position of the coumarin nucleus is a critical step in the synthesis of this compound and its analogues, as this functionality is pivotal to the molecule's chemical and biological properties. Rather than a direct hydroxylation of a pre-formed 4-(pyridin-2-yl)coumarin, the most prevalent and strategic approach involves the selection of a starting material that already possesses the hydroxyl group at the desired position.

The Pechmann condensation is a cornerstone reaction for the synthesis of 7-hydroxycoumarins. This method involves the acid-catalyzed reaction of a phenol with a β-ketoester. To achieve C-7 hydroxylation in the final coumarin product, resorcinol (1,3-dihydroxybenzene) is the quintessential phenolic precursor. The meta-disposed hydroxyl groups of resorcinol guide the cyclization process to yield the 7-hydroxycoumarin scaffold. For the synthesis of this compound, the reaction would employ resorcinol and an appropriate β-ketoester bearing the pyridin-2-yl moiety, such as ethyl 2-(pyridin-2-yl)acetate, in the presence of a condensing agent like concentrated sulfuric acid.

While chemical synthesis via methods like the Pechmann condensation is the primary route for obtaining 7-hydroxycoumarins, it is noteworthy that biological systems employ enzymatic hydroxylation. Cytochrome P450 enzymes, specifically CYP2A6 in humans, are known to catalyze the 7-hydroxylation of coumarin as a metabolic process. This enzymatic transformation is highly specific and occurs under physiological conditions. Although not a synthetic strategy in the traditional sense, the study of these enzymatic pathways provides insight into the molecule's metabolic fate and potential for bio-transformation.

Innovative Synthetic Approaches and Green Chemistry Principles for Coumarin Derivatives

In recent years, the synthesis of coumarin derivatives, including this compound, has been increasingly guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. These innovative approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. The application of microwave irradiation can dramatically accelerate the rate of reactions such as the Pechmann condensation, leading to significantly shorter reaction times and often improved yields compared to conventional heating methods. For instance, the synthesis of 7-hydroxy-4-methylcoumarin, a related compound, has been achieved in high yields under solvent-free conditions using a solid acid catalyst and microwave irradiation. This approach avoids the use of large volumes of corrosive acids like sulfuric acid, which are traditionally used in the Pechmann reaction.

Solvent-free synthesis, often coupled with microwave or ultrasound irradiation, represents a significant advancement in green chemistry. By eliminating the need for a solvent, these methods reduce chemical waste and the costs associated with solvent purchase and disposal. The Pechmann condensation, for example, can be effectively carried out under solvent-free conditions using a variety of catalysts, including solid acids and ionic liquids, to produce 7-hydroxycoumarins with high efficiency.

The following table summarizes some of the green chemistry approaches applicable to the synthesis of coumarin derivatives.

| Green Chemistry Approach | Key Advantages | Example Application (General Coumarin Synthesis) |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced side reactions. | Pechmann condensation of phenols and β-ketoesters under solvent-free conditions. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions, improved yields. | Knoevenagel condensation of salicylaldehydes with active methylene compounds. |

| Solvent-Free Synthesis | Reduced waste, lower cost, simplified work-up procedures. | Solid-state synthesis of coumarins via grinding of reactants. |

| Use of Solid Acid Catalysts | Reusability, reduced corrosion, easier separation from the reaction mixture. | Zeolite or montmorillonite clay catalyzed synthesis of coumarins. |

Chemical Modifications and Functionalization of this compound for Structure-Activity Exploration

The this compound scaffold serves as a versatile template for chemical modifications aimed at exploring structure-activity relationships (SAR). By systematically altering different parts of the molecule, researchers can fine-tune its biological and photophysical properties. These modifications typically target the coumarin ring system and the pyridinyl moiety.

Systematic Variation of Substituents on the Coumarin Ring System

The coumarin ring of this compound offers several positions for substitution, with the hydroxyl group at C-7 being a primary site for modification.

O-Alkylation and O-Acylation at C-7: The phenolic hydroxyl group can be readily converted into ethers or esters. O-alkylation, often achieved by reacting the parent compound with alkyl halides in the presence of a base, can influence the molecule's lipophilicity and its ability to act as a hydrogen bond donor. nih.gov For instance, the introduction of long alkoxy chains at the C-7 position has been shown to affect the aggregation behavior and photophysical properties of coumarin derivatives. nih.govresearchgate.net O-acylation can serve to protect the hydroxyl group or to introduce new functionalities.

The following table provides examples of systematic variations on the coumarin ring of related 7-hydroxycoumarin analogues and their observed effects.

| Position of Variation | Type of Modification | Resulting Compound Class | Potential Impact on Activity |

| C-7 | O-Alkylation | 7-Alkoxy-4-(pyridin-2-yl)coumarins | Altered lipophilicity and photophysical properties. |

| C-7 | O-Acylation | 7-Acyloxy-4-(pyridin-2-yl)coumarins | Prodrug potential, modified solubility. |

| C-6 / C-8 | Halogenation | 6/8-Halo-7-hydroxy-4-(pyridin-2-yl)coumarins | Enhanced biological activity, altered electronic properties. nih.gov |

| C-8 | Introduction of Heterocycles | 8-(Pyrazol-1-yl)-7-hydroxy-4-methylcoumarins | Potential for enhanced antimicrobial activity. metfop.edu.in |

Structural Elaboration of the Pyridinyl Moiety

The pyridinyl group at the C-4 position is a key determinant of the molecule's properties and offers opportunities for structural elaboration. The nitrogen atom in the pyridine ring can influence the molecule's basicity, solubility, and ability to coordinate with metal ions.

Quaternization of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be alkylated to form pyridinium salts. This modification introduces a permanent positive charge, which can significantly alter the molecule's solubility and its ability to interact with anionic sites in biological systems.

Bioisosteric Replacement: The pyridine ring can be replaced with other heterocyclic systems to explore the impact of different ring sizes, heteroatom compositions, and electronic distributions on activity. For example, replacing the pyridin-2-yl group with a pyrimidinyl, pyrazinyl, or even a different regioisomer of pyridine (e.g., pyridin-3-yl or pyridin-4-yl) can lead to compounds with distinct biological profiles.

The following table outlines potential structural elaborations of the pyridinyl moiety and their rationale.

| Type of Modification | Example of Resulting Structure | Rationale for Modification |

| Substitution on the Pyridine Ring | 7-Hydroxy-4-(4-methylpyridin-2-yl)coumarin | To investigate the effect of electron-donating groups on activity. |

| 7-Hydroxy-4-(5-chloropyridin-2-yl)coumarin | To explore the impact of electron-withdrawing groups on activity. | |

| Quaternization | 1-Methyl-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)pyridin-1-ium iodide | To enhance water solubility and interaction with anionic targets. |

| Isomeric Variation | 7-Hydroxy-4-(pyridin-3-yl)coumarin | To assess the importance of the nitrogen atom's position for activity. |

Through these systematic modifications of both the coumarin and pyridine components, a comprehensive understanding of the structure-activity relationship of this compound analogues can be developed, paving the way for the design of new compounds with optimized properties.

Advanced Spectroscopic and Structural Characterization of 7 Hydroxy 4 Pyridin 2 Yl Coumarin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification and analysis of coumarin (B35378) derivatives.

In the ¹H NMR spectrum of coumarin derivatives, the signals corresponding to the aromatic protons of the coumarin and pyridine (B92270) rings typically appear in the downfield region (around 6-8 ppm). researchgate.net For instance, in a related compound, 7-hydroxy-4-methylcoumarin, the aromatic protons show signals in this range. researchgate.net The proton of the hydroxyl group (-OH) at the C-7 position usually appears as a singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactone ring in coumarins is characteristically found at a low field, often around 160-162 ppm. The carbon atoms of the aromatic rings and the pyridine ring resonate in the region of approximately 100-160 ppm. The specific chemical shifts are influenced by the substituents on the rings.

Table 1: Representative ¹H and ¹³C NMR Data for a 7-Hydroxy-4-substituted Coumarin Derivative (Note: The following data is illustrative for a related coumarin structure and may vary for 7-Hydroxy-4-(pyridin-2-yl)coumarin)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~6.1 | ~110 |

| H-5 | ~7.5 | ~126 |

| H-6 | ~6.8 | ~113 |

| H-8 | ~6.7 | ~102 |

| 7-OH | Variable (e.g., ~10.5) | - |

| C-2 | - | ~161 |

| C-4 | - | ~155 |

| C-4a | - | ~112 |

| C-7 | - | ~161 |

| C-8a | - | ~153 |

Data is based on typical values for 7-hydroxy-4-methylcoumarin and may require experimental verification for this compound. rsc.org

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity within the coumarin and pyridine ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.educeon.rs HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different structural fragments, such as linking the pyridine ring to the C-4 position of the coumarin. ceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. ceon.rsceon.rs Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled through bonds. This is valuable for determining the stereochemistry and conformation of the molecule. For instance, NOESY can reveal the spatial orientation of the pyridine ring relative to the coumarin core. ceon.rs

Through a combined analysis of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise structure of this compound derivatives. ceon.rs

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. researchgate.netnih.gov

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The strong absorption band for the C=O stretching of the lactone ring is typically observed between 1750 and 1700 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from both the coumarin and pyridine rings would appear in the 1620-1450 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the lactone and the phenolic hydroxyl group would also be present.

Raman spectroscopy provides complementary information to FT-IR. The vibrational modes of the aromatic rings are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the rings and the breathing modes of the rings are particularly characteristic.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3400-3200 (broad) |

| Lactone (C=O) | C=O stretch | 1750-1700 |

| Aromatic Rings | C=C stretch | 1620-1450 |

| C-O | C-O stretch | 1300-1000 |

| Pyridine Ring | Ring vibrations | Various |

These are general ranges and the precise peak positions can be influenced by the molecular environment and intermolecular interactions. researchgate.netijres.org

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₁₄H₉NO₃, the expected monoisotopic mass is approximately 239.05824 Da. uni.lu

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) would be observed, confirming the molecular weight. uni.lu The fragmentation of coumarin derivatives often involves the loss of carbon monoxide (CO) from the lactone ring, a characteristic fragmentation pathway for this class of compounds. nih.gov The fragmentation of the pyridine ring and other parts of the molecule would also lead to a series of fragment ions. Analysis of these fragmentation pathways provides valuable structural information and can help to confirm the identity of the compound. nih.gov

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

For a related compound, 7-hydroxy-4-(hydroxymethyl)coumarin, X-ray crystallography revealed an almost planar coumarin ring system. researchgate.net Similar planarity would be expected for the coumarin core of this compound. The crystal structure would also reveal the dihedral angle between the coumarin and pyridine rings, providing insight into the molecule's preferred conformation in the solid state. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. rsc.org The hydroxyl group at the C-7 position is likely to participate in hydrogen bonding, influencing the crystal packing.

Computational and Theoretical Chemistry Investigations on 7 Hydroxy 4 Pyridin 2 Yl Coumarin

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed analysis of molecular orbitals, charge distribution, and spectroscopic properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its chemical and physical properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can optimize the geometry of 7-Hydroxy-4-(pyridin-2-yl)coumarin, predicting bond lengths, bond angles, and dihedral angles with high precision, often showing good agreement with experimental X-ray diffraction data where available. ias.ac.in

For coumarin (B35378) derivatives, DFT methods, particularly using hybrid functionals like B3LYP or PBE0 with basis sets such as 6-311++G(d,p) or aug-cc-pVTZ, have been successfully employed to model their structures. ias.ac.innih.gov Such studies for this compound would elucidate the planarity of the coumarin ring system and the rotational barrier of the pyridin-2-yl group.

Furthermore, Time-Dependent DFT (TD-DFT) is crucial for studying the molecule's excited states. researchgate.net This is particularly relevant for coumarins, which are known for their fluorescent properties. researchgate.net TD-DFT calculations can predict the energies of electronic transitions, corresponding to the absorption maxima (λmax) observed in UV-visible spectroscopy. These calculations help in understanding the nature of the transitions, such as π→π* or n→π*, and how substituents like the pyridyl and hydroxyl groups influence the photophysical behavior of the coumarin scaffold. researchgate.netacs.org

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich 7-hydroxycoumarin ring, particularly the phenoxide moiety, which acts as a strong electron-donating group. The LUMO would likely be delocalized across the entire conjugated system, including the electron-withdrawing pyridyl ring and the pyrone carbonyl group. This distribution facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic of many fluorescent coumarins.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Coumarin Derivative (Note: Data is representative of a typical 7-hydroxycoumarin derivative as specific values for this compound are not available in the cited literature.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 | Indicates chemical reactivity and stability. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. deeporigin.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. wolfram.comsobereva.com Typically, red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas with near-zero or intermediate potential. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the 7-hydroxyl group and the pyrone carbonyl, as well as the nitrogen atom of the pyridine (B92270) ring. These sites are the most likely to act as hydrogen bond acceptors or to interact with positive charges. researchgate.net

Positive Potential (Blue): Located around the hydrogen atom of the 7-hydroxyl group, making it a potential hydrogen bond donor.

The MEP map provides a clear picture of the molecule's polarity and its preferred sites for intermolecular interactions, which is invaluable for predicting binding modes with biological targets. deeporigin.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure concepts of bonds, lone pairs, and core orbitals. ias.ac.in

The primary utility of NBO analysis is in quantifying intramolecular and intermolecular interactions. e-journals.in It calculates the stabilization energies (E(2)) associated with "donor-acceptor" interactions, such as the delocalization of electron density from an occupied Lewis-type orbital (donor) to an unoccupied non-Lewis-type orbital (acceptor). e-journals.ine-journals.in

In this compound, NBO analysis would likely reveal significant delocalization effects contributing to the molecule's stability. Key interactions would include:

Delocalization from the lone pairs of the 7-hydroxyl oxygen into the π* antibonding orbitals of the aromatic ring.

Hyperconjugative interactions between the π orbitals of the benzene and pyrone rings and the π* orbitals of the pyridine ring.

Interactions involving the lone pairs of the pyrone carbonyl oxygen and the pyridine nitrogen.

These charge-transfer interactions are fundamental to the electronic structure and reactivity of the molecule. e-journals.in

Molecular Modeling and Dynamics Simulations for Biomolecular Interactions

Molecular modeling and dynamics simulations are essential tools for studying how a small molecule like this compound might interact with a large biological macromolecule, such as a protein or enzyme. These methods are central to structure-based drug design.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein) to form a stable complex. ajpp.in The goal is to find the binding mode with the lowest energy, which is often expressed as a docking score or binding affinity (in kcal/mol).

Numerous studies have used molecular docking to investigate how various coumarin derivatives bind to the active sites of enzymes, such as protein kinases (e.g., CK2), phosphodiesterase 4 (PDE4), and cholinesterases. e-journals.inajpp.innih.govnih.gov For this compound, a docking study would involve:

Obtaining the 3D crystal structure of a target protein from a repository like the Protein Data Bank (PDB).

Defining the binding site or active site of the protein.

Using a docking algorithm (e.g., AutoDock Vina) to place the coumarin ligand into the binding site in multiple conformations and orientations. eurekaselect.com

Scoring these poses to estimate the binding affinity and identify key intermolecular interactions like hydrogen bonds, π-π stacking, and hydrophobic contacts.

For instance, the 7-hydroxyl group is a critical feature for binding, often acting as a hydrogen bond donor or acceptor with amino acid residues in the active site. e-journals.in The planar coumarin ring can engage in π-π stacking with aromatic residues like tryptophan, tyrosine, or phenylalanine, while the pyridine ring can form additional hydrogen bonds or cation-π interactions. nih.gov

Molecular dynamics (MD) simulations can further refine the results of docking. nih.govnih.gov An MD simulation models the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the protein. researchgate.nettandfonline.commdpi.com

Table 2: Representative Docking Scores of Coumarin Derivatives Against a Protein Kinase (Note: This table is illustrative and shows typical binding affinity values for coumarin derivatives against a common drug target. Specific results for this compound would depend on the specific protein target.)

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 7-Hydroxy-4-methylcoumarin | Protein Kinase CK2 | -7.8 | Val66, Ile95, Asp175 |

| 3,8-Dibromo-7-hydroxy-4-methylcoumarin | Protein Kinase CK2 | -8.5 | Val66, Lys68, Asp175 |

| This compound | Protein Kinase CK2 | (Predicted to be strong) | Asp175 (H-bond), Phe113 (π-π stacking) |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules, providing detailed insights into the structural, dynamical, and thermodynamical properties of a molecular system mdpi.commdpi.com. This technique is highly relevant for characterizing biomolecular systems, including protein-ligand interactions and the dynamics of protein structures mdpi.com.

In the context of coumarin derivatives, MD simulations have been employed to assess the conformational stability of these compounds when interacting with biological macromolecules. For instance, studies on the interaction between 7-hydroxycoumarin derivatives and Human Serum Albumin (HSA), a crucial transport protein, have utilized MD simulations to understand the stability of the resulting complex. These simulations revealed that the HSA-coumarin derivative complex achieves a stable equilibration state at approximately 3.5 nanoseconds, indicating a stable binding interaction nih.gov. The analysis of these simulations further suggests that hydrophobic interactions play a predominant role in the binding process between coumarin derivatives and HSA nih.gov.

MD simulations are also critical for elucidating the dynamics of interactions between coumarin derivatives and their target enzymes. By simulating the ligand-receptor complex over time, researchers can observe the stability of the binding mode and the conformational changes in both the ligand and the protein. Such studies have been used to investigate the dynamic stability of various enzyme-inhibitor complexes, where stability is often achieved within 20 to 30 nanoseconds of simulation time mdpi.com. These dynamic insights are crucial for understanding the mechanism of action and for the rational design of more effective inhibitors. The binding free energy, a key parameter for quantifying the affinity of a ligand for its target, can also be calculated from MD simulation trajectories, with van der Waals and lipophilic energy terms often being major contributors to the binding nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predictive modeling for designing new, more potent therapeutic agents.

For coumarin derivatives, QSAR studies have been successfully applied to predict their inhibitory activities against various biological targets. A notable example involves the development of a QSAR model for a series of coumarin derivatives targeting monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease . This particular model demonstrated a high correlation between the computed relative Gibbs free energies of the MAO-B–inhibitor complex and the experimentally observed inhibitory activities (IC50), achieving a correlation coefficient (R²) of 0.93 . Such a high R² value indicates that the model can explain 93% of the variance in the observed inhibition data, making it a reliable predictive tool .

Similarly, three-dimensional QSAR (3D-QSAR) models have been developed for 7-hydroxycoumarin derivatives to understand their inhibitory activity against protein kinase CK2, a target in cancer therapy nih.gov. These models provide a more detailed, three-dimensional understanding of how structural modifications affect biological activity. The consistency between the contour maps generated by these models and the properties of the amino acids in the enzyme's active site provides valuable guidance for the design of new inhibitors nih.gov.

The predictive power of QSAR models is derived from computational descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. These descriptors can be broadly categorized into different types, including electronic, steric, hydrophobic, and topological, among others.

In 3D-QSAR studies of 7-hydroxycoumarin derivatives, fields representing steric, electronic, hydrophobic, and hydrogen bond acceptor properties are employed to explain the factors influencing inhibitory activities nih.gov. These fields are used to generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

Other QSAR models for coumarin derivatives have utilized different classes of descriptors. For instance, topological indices, which describe the connectivity of atoms in a molecule, have been used in predictive modeling for the anti-cancer properties of coumarins. Specific examples include the sum-connectivity connection index and the geometric-arithmetic connection index, which have been incorporated into regression models to predict various properties mdpi.com. Furthermore, physicochemical descriptors such as lipophilicity (WLogP) and polarity (topological polar surface area, or tPSA) are used to predict pharmacokinetic properties like gastrointestinal absorption and brain penetration nih.gov.

Table 1: Examples of Computational Descriptors Used in QSAR Studies of Coumarin Derivatives

| Descriptor Type | Specific Descriptor | Application/Predicted Property | Source |

| 3D-QSAR Fields | Steric, Electronic, Hydrophobic, H-Bond Acceptor | Predicting inhibitory activity against Protein Kinase CK2 | nih.gov |

| Topological | Sum-Connectivity Connection Index | Modeling anti-cancer drug properties | mdpi.com |

| Topological | Geometric-Arithmetic Connection Index | Modeling anti-cancer drug properties | mdpi.com |

| Physicochemical | WLogP (Lipophilicity) | Predicting gastrointestinal absorption and brain penetration | nih.gov |

| Physicochemical | tPSA (Topological Polar Surface Area) | Predicting gastrointestinal absorption and brain penetration | nih.gov |

Pharmacophore modeling is a cornerstone of rational drug design and is frequently used in computer-aided drug design dovepress.com. A pharmacophore is an abstract representation of the three-dimensional arrangement of essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response dovepress.comnih.gov. These models serve as 3D queries in virtual screening campaigns to identify novel molecules from large compound databases that possess the required features for biological activity dovepress.com.

The development of a pharmacophore model can be based on the structure of the target protein (structure-based) or a set of known active ligands (ligand-based) nih.gov. The model itself consists of various features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific spatial geometry dovepress.comnih.gov.

In the context of coumarin research, QSAR models are often used to generate and validate 3D pharmacophore models. For example, a validated QSAR model for coumarin-based MAO-B inhibitors was used to generate a 3D QSAR pharmacophore (designated PH4) . The strong correlation between the predicted activities from this pharmacophore and the experimental data (R² = 0.91) confirmed its reliability as a tool for virtual screening . The quality and predictive ability of a pharmacophore model are often validated using methods like the Receiver Operating Characteristic (ROC) curve, which assesses its capacity to distinguish between active and inactive compounds nih.gov. By using such validated models, researchers can efficiently search for new coumarin derivatives with potentially high therapeutic activity.

Table 2: Common Features in a Hypothetical Pharmacophore Model for Coumarin Derivatives

| Feature Type | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor | A region that can accept a hydrogen bond. | Interacting with donor groups (e.g., -NH, -OH) in the protein's active site. |

| Hydrogen Bond Donor | A region that can donate a hydrogen bond (e.g., the 7-hydroxyl group). | Interacting with acceptor groups (e.g., carbonyl oxygen) in the active site. |

| Hydrophobic/Aromatic | A non-polar or aromatic region (e.g., the coumarin ring system). | Engaging in van der Waals or π-π stacking interactions with non-polar residues. |

| Positive/Negative Ionizable | A feature representing a potential positive or negative charge. | Forming ionic bonds or salt bridges with charged residues in the target. |

Photophysical and Optical Properties of 7 Hydroxy 4 Pyridin 2 Yl Coumarin and Analogues

Absorption and Emission Spectroscopy Characterization

The interaction of 7-hydroxycoumarin derivatives with light is fundamental to their fluorescent nature. This is characterized by their absorption of photons at specific wavelengths and subsequent emission of light at longer wavelengths.

The absorption and emission maxima are key parameters that define the spectral properties of a fluorophore. For instance, the 7-hydroxycoumarin derivative, inhibitor 6d , exhibits a UV absorption maximum at 340 nm and a fluorescence emission maximum at 460 nm when measured in PBS (pH 7.4), resulting in a significant Stokes shift of 120 nm. nih.govacs.org Another analogue, compound 7 , shows a Stokes shift of 100 nm. nih.gov The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is a crucial characteristic for fluorescent probes as it facilitates the detection of emitted light without interference from the excitation source. nih.gov

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. For a related compound, 7-Hydroxy-4-methylcoumarin, the molar extinction coefficient is reported to be 18,000 cm⁻¹M⁻¹. aatbio.com This high value indicates strong light absorption, which is a desirable feature for a fluorescent compound.

Detailed photophysical data for selected 7-hydroxycoumarin analogues are presented in the table below.

| Compound | Solvent/Conditions | Absorption Max (λ_abs) | Emission Max (λ_em) | Molar Extinction Coefficient (ε) | Stokes Shift |

| Inhibitor 6d | PBS (pH 7.4) | 340 nm nih.govacs.org | 460 nm nih.govacs.org | Not specified | 120 nm nih.govacs.org |

| Compound 7 | Not specified | Not specified | Not specified | Not specified | 100 nm nih.gov |

| 7-Hydroxy-4-methylcoumarin | ddH₂O or PBS | Not specified | Not specified | 18,000 cm⁻¹M⁻¹ aatbio.com | Not specified |

This table summarizes the key photophysical parameters for selected 7-hydroxycoumarin analogues based on available data.

The fluorescence quantum yield (Φ_F_) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are essential for the development of sensitive fluorescent sensors. nih.gov Inhibitor 6d was found to have a fluorescence quantum yield of 0.25, which is considered sufficiently high for its application in binding studies. nih.govacs.org Compound 7 exhibits an even more favorable quantum yield of 0.32. nih.gov

The fluorescence lifetime (τ_F_) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For compound 7 , a fluorescence lifetime of 4.2 ns was measured in PBS at pH 7.4. nih.govacs.org The radiative lifetime (τ_r_) is the lifetime the molecule would have if fluorescence were the only decay pathway. It can be calculated from the fluorescence quantum yield and the observed lifetime.

The table below provides a summary of the fluorescence quantum yields and lifetimes for these compounds.

| Compound | Solvent/Conditions | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F_) |

| Inhibitor 6d | PBS (pH 7.4) | 0.25 nih.govacs.org | Not specified |

| Compound 7 | PBS (pH 7.4) | 0.32 nih.gov | 4.2 ns nih.govacs.org |

This table presents the fluorescence quantum yield and lifetime data for key 7-hydroxycoumarin analogues.

Influence of Substituents and Environmental Factors on Photophysical Characteristics

The photophysical properties of coumarin (B35378) derivatives are highly sensitive to both their chemical structure and their surrounding environment. researchgate.netresearchgate.net Substituents on the coumarin ring can significantly alter the absorption and emission characteristics. researchgate.netresearchgate.net For instance, the introduction of bulky substituents at the 3-position of 7-hydroxycoumarin can lead to a strong dependence of the luminescence quantum yield on the polarity of the solvent. researchgate.net In polar solvents, these bulky groups can be displaced from the plane of the molecule in the excited state, which can result in weaker fluorescence due to increased intersystem crossing. researchgate.net

Environmental factors, such as solvent polarity and the ability to form hydrogen bonds, also play a crucial role. researchgate.net The fluorescence of 7-hydroxy-4-methylcoumarin, a related compound, is sensitive to these factors. researchgate.net In alcoholic solvents and water, the formation of complexes through hydrogen-bonding interactions can be observed in the fluorescence spectra. researchgate.net The fluorescence intensity of compound 7 has also been shown to vary in different solvents. nih.govacs.org Additionally, the photochemical properties of some coumarin derivatives, including absorption maxima and quantum yields, are strongly dependent on pH. researchgate.net

Mechanisms of Fluorescence Modulation (e.g., Intramolecular Charge Transfer, Förster Resonance Energy Transfer)

The fluorescence of coumarin dyes can be modulated through various mechanisms. One dominant feature is the emission from an intramolecular charge-transfer (ICT) excited state. researchgate.net In many coumarin derivatives, a non-radiative decay pathway involving the rotation of an amine group at the 7-position can lead to a twisted intramolecular charge transfer (TICT) state, which can quench fluorescence. researchgate.net

Förster Resonance Energy Transfer (FRET) is another important mechanism that describes the non-radiative transfer of energy from a donor chromophore to an acceptor chromophore. wikipedia.orgnih.gov The efficiency of FRET is extremely sensitive to the distance between the donor and acceptor, making it a valuable tool for studying molecular interactions. wikipedia.orgnih.gov While direct evidence for FRET involving 7-hydroxy-4-(pyridin-2-yl)coumarin itself is not explicitly detailed in the provided context, the principles of FRET are widely applied in designing fluorescent probes based on coumarin scaffolds to study biological processes. nih.gov The quenching of fluorescence observed when compound 7 binds to the macrophage migration inhibitory factor (MIF) was determined to be a static process, ruling out dynamic quenching by random collisions and indicating a specific binding interaction. nih.gov This static quenching is a prerequisite for the successful development of a fluorescent indicator displacement (FID) assay. nih.gov

Enzyme Inhibition Studies and Mechanistic Insights (In Vitro)

Cholinergic Enzyme (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

The inhibition of cholinergic enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy in the management of Alzheimer's disease. mdpi.com Coumarin derivatives have been identified as promising inhibitors of these enzymes. nih.govnih.gov The core structure of these compounds allows for interactions with the active sites of both AChE and BChE. nih.gov

Studies on various coumarin-based hybrids have demonstrated their potential as cholinesterase inhibitors. For instance, a series of coumarin-pyridinium hybrids were synthesized and evaluated, with some compounds showing significant activity against both AChE and BChE. nih.gov Specifically, compounds featuring a coumarin nucleus linked to a pyridinium salt exhibited IC₅₀ values in the micromolar range. Kinetic studies of these hybrids revealed a mixed-type inhibition for both enzymes. nih.gov Similarly, other research has highlighted that the versatility of the coumarin structure allows for chemical substitutions that can enhance inhibitory activity against cholinesterases. nih.gov Research on N1-(coumarin-7-yl) derivatives showed moderate inhibitory activity against AChE but remarkable activity against BChE, with IC₅₀ values reaching the nanomolar range for some analogues. nih.gov

While specific data for this compound is not extensively detailed in the provided context, the inhibitory profile of structurally similar coumarin derivatives suggests its potential as a cholinergic enzyme inhibitor. The presence of the pyridine (B92270) ring and the hydroxyl group are key features that can influence binding affinity and inhibitory potency.

Table 1: Cholinesterase Inhibitory Activity of Selected Coumarin Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| 1-(3-fluorobenzyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)pyridinium bromide (7l) | AChE | 10.14 | Mixed |

| 1-(3-chlorobenzyl)-3-((2-oxo-2H-chromene-3-carboxamido)methyl)pyridinium bromide (7g) | BChE | 0.32 | Mixed |

| 1-(2,3-dichlorobenzyl)-3-((2-oxo-2H-chromene-3-carboxamido)methyl)pyridinium chloride (7h) | BChE | 0.43 | - |

This table is interactive. Data is based on reported findings for coumarin analogues. nih.govnih.gov

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic target for depression and neurodegenerative diseases like Parkinson's disease. nih.govscienceopen.com The coumarin scaffold has been identified as an ideal framework for developing MAO inhibitors. scienceopen.comscienceopen.com

Research has shown that substitutions on the coumarin ring system can effectively modulate MAO affinity and selectivity. mdpi.com For example, the introduction of a substituent at the C-3 position of the coumarin scaffold can inhibit MAO activity, while the nature of the substituent at the C-7 position affects specificity and selectivity. scienceopen.com Phenyl substitution, in particular, has a significant effect; a 3-phenyl substitution tends to enhance MAO-B inhibition, whereas a 4-phenyl substitution is more effective for MAO-A inhibition. scienceopen.comscienceopen.com

A large series of 71 coumarin derivatives were tested for MAO-A and MAO-B inhibitory activity, with most compounds showing a preference for MAO-B, with IC₅₀ values ranging from micromolar to low-nanomolar. nih.gov Some coumarin-based molecules have been identified as effective multi-target-directed ligands, simultaneously inhibiting MAO-A, MAO-B, and AChE. mdpi.com For instance, derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin and 4,7-dimethyl-5-hydroxycoumarin have shown potent inhibition of hMAO-A and hMAO-B. mdpi.com

Table 2: MAO Inhibitory Activity of Selected Coumarin Derivatives

| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 7-oxycoumarin acetohydrazide derivative (3b) | MAO-A | Picomolar range |

| 7-oxycoumarin dioxopyrrolidine derivative (7b) | MAO-A | Picomolar range |

| 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | MAO-B | 0.00114 |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (11) | hMAO-A | 6.97 |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (12) | hMAO-A | 7.65 |

This table is interactive. Data is based on reported findings for various coumarin analogues. nih.govmdpi.comnih.gov

Urease Inhibition

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea. Its inhibition is a strategy for treating diseases caused by ureolytic pathogenic microorganisms, such as Helicobacter pylori. scielo.brnih.gov Coumarin and its derivatives have been investigated as potential urease inhibitors. scielo.brnih.gov

Studies involving the synthesis of N-(R-phenyl)-3-carboxamide-coumarin derivatives have shown potential inhibitory activity against Canavalia ensiformis urease, with inhibition percentages ranging from 42% to 65%. scielo.brresearchgate.net Molecular docking studies suggest that these derivatives can interact with crucial residues in the enzyme's active site, thereby blocking substrate access. scielo.br Similarly, another study screened sixteen 4-hydroxycoumarin derivatives and found that three exhibited better urease inhibition than the standard inhibitor thiourea (IC₅₀ = 21 ± 0.11 µM). nih.gov

The structural features of this compound, particularly the heterocyclic pyridine ring, may contribute to its potential as a urease inhibitor, though specific inhibitory data for this exact compound is limited in the provided sources.

Table 3: Urease Inhibitory Activity of Selected Coumarin Derivatives

| Compound Class | Enzyme Source | IC₅₀ (µM) |

|---|---|---|

| N-(R-phenyl)-3-carboxamido-coumarins (2b, 2d) | Canavalia ensiformis | Not specified, but % inhibition was 42-65% |

This table is interactive. Data is based on reported findings for coumarin analogues. scielo.brnih.govresearchgate.net

Paraoxonase 1 (PON1) Inhibition

Paraoxonase 1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) that protects against oxidative stress. nih.govnih.gov However, in certain contexts, its inhibition can be of interest. Studies have shown that PON1 activity is highly sensitive to various coumarin derivatives. nih.govnih.gov

In vitro studies on dihydroxy coumarin derivatives demonstrated effective inhibition of purified human serum PON1. For example, 6,7-dihydroxy-3-(4-methylphenyl)-2H-chromen-2-one showed an IC₅₀ value of 0.003 mM. nih.gov The inhibition mechanisms were found to be noncompetitive or uncompetitive depending on the specific derivative. Another study investigating a range of hydroxy and dihydroxy ionic coumarin derivatives found that compounds 6 and 13 were the most active, with IC₅₀ values of 35 µM and 34 µM, respectively. nih.gov The presence of hydroxyl groups on the coumarin ring appears to be a key factor in PON1 inhibition.

Table 4: PON1 Inhibitory Activity of Selected Coumarin Derivatives

| Compound | IC₅₀ (mM) | Inhibition Type |

|---|---|---|

| 6,7-dihydroxy-3-(2-methylphenyl)-2H-chromen-2-one (A) | 0.012 | Noncompetitive |

| 6,7-dihydroxy-3-(3-methylphenyl)-2H-chromen-2-one (B) | 0.022 | Noncompetitive |

| 6,7-dihydroxy-3-(4-methylphenyl)-2H-chromen-2-one (C) | 0.003 | Uncompetitive |

This table is interactive. Data is based on reported findings for coumarin analogues. nih.gov

Glutathione S-transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are phase II detoxification enzymes that play a role in multidrug resistance in cancer cells. plos.orgresearchgate.netplos.org Inhibiting GSTs, particularly the human placental isoform GSTP1-1, is an approach to overcome this resistance.

A study on coumarin-6-sulfonamide-chalcone hybrids identified several potent inhibitors of human GSTP1-1. plos.orgresearchgate.netplos.org Compounds 5g, 5f, and 5a from this series displayed the most significant inhibitory effects, with IC₅₀ values of 12.2 ± 0.5 µM, 12.7 ± 0.7 µM, and 16.3 ± 0.6 µM, respectively. Kinetic analysis revealed that the most potent compound, 5g, acts as a mixed-type inhibitor. plos.orgresearchgate.netplos.org Another study focused on 3-arylcoumarin derivatives found that those with 6,7-dihydroxy substitutions exhibited the highest inhibitory activity against GSTP1-1, with IC₅₀ values ranging from 13.50 to 20.83 µM.

Table 5: GSTP1-1 Inhibitory Activity of Selected Coumarin Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| Coumarin-chalcone hybrid 5g | 12.2 ± 0.5 | Mixed |

| Coumarin-chalcone hybrid 5f | 12.7 ± 0.7 | - |

| Coumarin-chalcone hybrid 5a | 16.3 ± 0.6 | - |

This table is interactive. Data is based on reported findings for coumarin analogues. plos.orgresearchgate.netplos.org

Cyclooxygenase (COX) Inhibition and Anti-Inflammatory Pathways (In Vitro)

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs. researchgate.net Coumarin and its derivatives have demonstrated anti-inflammatory properties, partly through the inhibition of COX and other inflammatory pathways. nih.govnih.gov

Research has shown that coumarins can inhibit both the lipoxygenase (LOX) and cyclooxygenase (COX) pathways. nih.gov In vitro studies on LPS-stimulated macrophage cells have revealed that certain coumarin derivatives can significantly reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by decreasing the expression of inducible nitric oxide synthase (iNOS) and COX-2. researchgate.netnih.gov For instance, 7-hydroxy-4-methylcoumarin and 4-hydroxy-7-methoxycoumarin have been shown to exert potent anti-inflammatory effects by suppressing the NF-κB signaling pathway. researchgate.netnih.gov

Furthermore, coumarin-based pyrazolines have been synthesized and investigated for their anti-inflammatory potential, with some compounds exhibiting significant in vitro activity and greater binding affinity towards COX-2 over COX-1. rsc.org This selectivity for COX-2 is a desirable trait for anti-inflammatory agents, as it can reduce gastrointestinal side effects associated with non-selective COX inhibitors.

Table 6: Anti-Inflammatory Activity of Selected Coumarin Derivatives (In Vitro)

| Compound | Model | Effect | Pathway |

|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | LPS-induced RAW 264.7 macrophages | Reduced NO, PGE2, TNF-α, IL-1β, IL-6 | Inhibition of NF-κB activity |

| 4-Hydroxy-7-methoxycoumarin | LPS-stimulated RAW264.7 cells | Reduced NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6 | Downregulation of NF-κB and MAPK activation |

This table is interactive. Data is based on reported findings for coumarin analogues. researchgate.netnih.govrsc.org

An in-depth examination of the in vitro biological activities of this compound and its related analogues reveals a complex profile of enzyme inhibition, receptor modulation, and antioxidant effects. This article delineates the current understanding of these interactions, focusing on specific molecular targets and mechanistic pathways.

Advanced Applications and Future Research Directions of 7 Hydroxy 4 Pyridin 2 Yl Coumarin

Fluorescent Chemosensors and Probes in Analytical and Bioanalytical Applications

The inherent fluorescence of the 7-hydroxycoumarin core, modulated by the pyridinyl substituent at the 4-position, makes 7-Hydroxy-4-(pyridin-2-yl)coumarin a promising candidate for the development of fluorescent chemosensors. These sensors operate through mechanisms such as photo-induced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), which can be triggered by interaction with specific analytes. researchgate.net

While the broader class of 7-hydroxycoumarin derivatives has been investigated for the detection of various metal ions, specific research on this compound as a selective fluorescent chemosensor for metal ions and anions is still an area of active development. Studies on related compounds, however, highlight the potential of this scaffold. For instance, a 7-hydroxycoumarin derivative was used in a fluorescence indicator displacement (FID) assay where its performance was not hampered by the presence of Cu2+ ions, suggesting a degree of selectivity. acs.org Another study on a different coumarin (B35378) derivative demonstrated the sequential detection of Al³⁺ ions and pyrophosphate (PPi) anions, showcasing the versatility of the coumarin framework for sensing applications. rsc.org A novel Schiff base fluorescent probe incorporating a formylcoumarin and an aminoquinoline moiety was synthesized for the dual detection of Zn²⁺ and Al³⁺ ions, exhibiting a significant fluorescence turn-on response. researchgate.net

Table 1: Examples of Metal Ion and Anion Detection by Related Coumarin Derivatives

| Coumarin Derivative Type | Analyte Detected | Sensing Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 7-diethylamino-4-hydroxycoumarin acylhydrazone | Al³⁺ / PPi | Colorimetric/Fluorometric | Reversible "off-on-off" emission characteristics. | rsc.org |

| 7-Hydroxy-8-(((2-(hydroxymethyl)quinolin-8-yl)imino)methyl)-coumarin | Zn²⁺ and Al³⁺ | Fluorescence turn-on | 270-fold and 230-fold fluorescence enhancement for Zn²⁺ and Al³⁺ respectively. | researchgate.net |

| Naphthalimide-modified coumarin | Cu²⁺ | Ratiometric fluorescence | Provided naked-eye detection with a detection limit of 3.5 × 10⁻⁶ M. | researchgate.net |

The application of 7-hydroxycoumarin derivatives extends to the detection of biologically significant molecules. Research has demonstrated their potential as affinity-based fluorescent probes for competitive binding studies. acs.orgnih.gov A notable example is the development of a 7-hydroxycoumarin fluorophore with a high affinity for the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in inflammation and cancer. acs.orgnih.gov The binding of this probe to MIF resulted in the quenching of its fluorescence, enabling a competition-based assay to quantify MIF binding. acs.orgnih.gov This approach provides a valuable tool for identifying molecules that interact with MIF's biological activity. acs.orgnih.gov Although these studies were conducted on 7-hydroxycoumarin derivatives, they lay the groundwork for the potential application of this compound in similar biological sensing systems.

Investigational Bioimaging Agents in Cellular and Subcellular Studies (Non-Clinical)

The use of fluorescent small molecules as bioimaging agents is crucial for visualizing cellular and subcellular structures and processes in a non-invasive manner. While specific studies on the application of this compound as a bioimaging agent are limited, the broader class of coumarin derivatives is well-established in this field. For example, some 7-aminocoumarin (B16596) derivatives have been noted for their utility in cell imaging. researchgate.net The development of probes for detecting analytes within living cells, such as the previously mentioned Al³⁺/PPi sensor, demonstrates the capacity of these compounds to function in complex biological environments and their potential for intracellular imaging. rsc.org

Integration into Novel Materials for Optoelectronic and Photonic Applications

Coumarin derivatives are recognized for their significant photophysical properties, which makes them attractive components for advanced materials in optoelectronics and photonics. sciepub.com These properties, including strong fluorescence and environmental sensitivity, are being harnessed for applications such as organic light-emitting diodes (OLEDs) and fluorescent whiteners. researchgate.net The photophysical characteristics of hydroxycoumarins can be finely tuned by modifying the substituents on the coumarin ring. researchgate.netresearchgate.net While comprehensive research on the integration of this compound into optoelectronic and photonic materials is still emerging, the foundational knowledge from related coumarin compounds suggests a promising future for this derivative in the development of novel photoactive materials.

Emerging Research Frontiers and Translational Perspectives in Coumarin Chemistry

The versatility of the coumarin scaffold continues to drive research in new directions, with a significant focus on therapeutic applications. The ability to modify the coumarin core at various positions allows for the creation of derivatives with tailored biological activities.

The complexity of many diseases, such as Alzheimer's disease, has spurred the development of multi-target directed ligands (MTDLs) that can modulate multiple pathological pathways simultaneously. The coumarin-pyridine hybrid structure is a promising scaffold for designing such MTDLs. In a relevant study, a series of coumarin-based compounds linked to pyridine (B92270) derivatives were synthesized and evaluated as multifunctional agents for Alzheimer's disease. These compounds demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in Alzheimer's pathology.

Table 2: Inhibitory Activity of Multi-Target Coumarin-Pyridine Hybrids

| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Reference |

|---|---|---|---|

| Derivative 3f | 2 | 24 | Current time information in Bangalore, IN. |

| Donepezil (Standard) | 14 | 275 | Current time information in Bangalore, IN. |

One of the synthesized compounds, derivative 3f, was found to be a particularly potent AChE inhibitor with an IC₅₀ of 2 nM. Current time information in Bangalore, IN. Furthermore, this compound offered significant neuroprotection against oxidative stress and amyloid toxicity. Current time information in Bangalore, IN. It also effectively reduced β-amyloid aggregation, a hallmark of Alzheimer's disease. Current time information in Bangalore, IN. These findings underscore the potential of the coumarin-pyridine scaffold, closely related to this compound, in the design of promising MTDLs for complex neurodegenerative diseases. Current time information in Bangalore, IN.

Strategic Development of Novel Lead Compounds and Repositioning of Analogues

The development of novel therapeutic agents from the coumarin nucleus is a highly active area of research. The core strategy involves the chemical modification of the parent coumarin ring to create analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov This derivatization is a key approach to generating new lead compounds with potential applications across various diseases. nih.gov